molecular formula C22H27N3O4S B14109665 2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

Katalognummer: B14109665
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: SFLMKIRQJACCIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide is a synthetic heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core. This bicyclic system is fused with a thiophene ring, substituted at position 3 with a 4-ethoxybenzyl group and at position 1 with an N-(3-methylbutyl)acetamide side chain.

The molecular formula of the compound is estimated as C22H25N3O4S (molecular weight ~435.5 g/mol), derived by analogy to structurally related compounds such as N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide (C21H26N3O4S+, MW 416.5 g/mol) .

Eigenschaften

Molekularformel

C22H27N3O4S

Molekulargewicht

429.5 g/mol

IUPAC-Name

2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C22H27N3O4S/c1-4-29-17-7-5-16(6-8-17)13-25-21(27)20-18(10-12-30-20)24(22(25)28)14-19(26)23-11-9-15(2)3/h5-8,10,12,15H,4,9,11,13-14H2,1-3H3,(H,23,26)

InChI-Schlüssel

SFLMKIRQJACCIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation with Urea Reagents

Aminothiophene carboxylates undergo cyclocondensation with urea in acidic conditions to form the pyrimidine ring. For example, Patel et al. demonstrated that refluxing ethyl 2-aminothiophene-3-carboxylate with potassium cyanate in acetic acid yields thieno[3,2-d]pyrimidine-2,4-dione with 71–88% efficiency. This method ensures regioselective ring closure, critical for maintaining the 3,2-d orientation of the fused thiophene-pyrimidine system.

Alternative Route via Thiourea Derivatives

Using thiourea instead of urea under similar conditions produces 2-thioxo-thieno[3,2-d]pyrimidin-4-one intermediates, which can be oxidized to the 2,4-dione using hydrogen peroxide. Ortikov et al. achieved 72–91% yields for this oxidation step by employing DMF as a solvent at 120°C.

Coupling with N-(3-Methylbutyl)acetamide

The final step involves alkylation of the thienopyrimidine nitrogen with 2-chloro-N-(3-methylbutyl)acetamide.

Synthesis of 2-Chloro-N-(3-Methylbutyl)acetamide

N-(3-Methylbutyl)acetamide is synthesized by reacting 3-methylbutylamine with acetic anhydride under reflux. Chlorination using thionyl chloride converts the acetamide to 2-chloro-N-(3-methylbutyl)acetamide, with yields of 85–90% after purification by distillation.

Nucleophilic Substitution

The thienopyrimidine intermediate is treated with 2-chloro-N-(3-methylbutyl)acetamide in the presence of sodium hydride as a base. El-Baih et al. demonstrated that refluxing in dry THF for 12 hours ensures complete substitution at the N1 position, yielding the target compound in 60–70% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Optimization and Alternative Pathways

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation and alkylation steps. Aly et al. reduced reaction times from hours to minutes (e.g., 20 minutes for cyclocondensation) while maintaining yields of 75–80%.

One-Pot Approaches

Integrated one-pot methods minimize intermediate isolation. For instance, Gewald reaction-derived aminothiophene carboxylates can undergo sequential cyclocondensation, alkylation, and coupling in a single reactor, achieving overall yields of 55–60%.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • IR : Bands at 1734 cm⁻¹ (ester C=O), 1671 cm⁻¹ (pyrimidine C=O), and 1601 cm⁻¹ (C=N).
  • ¹H NMR : Signals at δ 1.36 ppm (ethyl CH₃), δ 4.08 ppm (OCH₂CH₃), and δ 4.30 ppm (NCH₂).
  • ¹³C NMR : Peaks at 170.39 ppm (acetamide C=O) and 165.82 ppm (pyrimidine C=O).

Challenges and Limitations

Key challenges include:

  • Regioselectivity : Competing O-alkylation during benzylation requires careful base selection.
  • Solubility : Polar aprotic solvents like DMF improve reaction homogeneity but complicate product isolation.
  • Yield Variability : Multi-step sequences accumulate losses, necessitating optimization at each stage.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The compound’s key structural analogs include pyrimidine-fused heterocycles with variations in core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Analogs
Compound Name/ID Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound Thieno[3,2-d]pyrimidine C22H25N3O4S ~435.5 4-ethoxybenzyl, N-(3-methylbutyl)acetamide Kinase inhibition (speculative)
Example 83 () Pyrazolo[3,4-d]pyrimidine + Chromen-4-one C31H28F2N4O4 571.2 Fluorophenyl, isopropoxy Kinase inhibition (speculated)
Compound 11p () Benzo[e][1,4]diazepin + Pyrimido[4,5-d]pyrimidine Complex N/A Methylpyridinylamino Unspecified
N-(3-phenyl)acrylamide derivative () Pyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl C26H30N6O3 474.6 Methoxyphenyl, methylpiperazinyl Anticancer (analog-based)
Key Observations:

Core Scaffolds: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from analogs like pyrazolo[3,4-d]pyrimidine () or benzo[e][1,4]diazepin (). Pyrimido[4,5-d]pyrimidine derivatives () exhibit planar structures conducive to intercalation or enzyme binding, whereas thieno-pyrimidines may prioritize hydrophobic interactions .

Substituent Effects: The 4-ethoxybenzyl group in the target compound enhances lipophilicity compared to the fluorophenyl substituents in Example 83 (), which may improve blood-brain barrier penetration .

Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., Example 83) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Thieno-pyrimidine analogs (e.g., CAS 1252839-97-6) are less studied but may target similar pathways with modified selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound Example 83 () CAS 1252839-97-6 ()
LogP (estimated) ~3.5 ~4.2 ~3.1
Solubility (mg/mL) <0.1 (aqueous) <0.05 (aqueous) 0.2 (DMSO)
Hydrogen Bond Acceptors 6 8 5
  • Lipophilicity : The higher LogP of Example 83 () correlates with its fluorophenyl substituents, favoring tissue penetration but risking hepatotoxicity .
  • Solubility : The target compound’s low aqueous solubility may necessitate formulation enhancements, whereas CAS 1252839-97-6 shows better DMSO solubility due to its smaller side chain .

Q & A

Q. What are the recommended synthetic strategies for constructing the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates. For example, outlines a method where pyridine derivatives are synthesized using multi-step reactions starting from substituted phenols or N-phthaloylglycine. Adapting this approach, the 4-ethoxybenzyl group can be introduced via alkylation of the pyrimidine nitrogen, followed by coupling with N-(3-methylbutyl)acetamide using carbodiimide-mediated amidation .

Q. How can structural characterization be optimized for this compound, given its complex heterocyclic system?

Advanced spectroscopic techniques are critical:

  • NMR : Use 13C^{13}\text{C}-DEPT and 2D-HSQC to resolve overlapping signals in the thienopyrimidine and acetamide regions.
  • Mass Spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) can confirm fragmentation patterns specific to the 4-ethoxybenzyl substituent .
  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine derivatives) may aid in resolving stereochemical ambiguities, as demonstrated in for similar heterocycles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to kinase inhibitors ( ). Use fluorescence polarization or SPR to measure binding affinity. For cytotoxicity screening, employ MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 3-methylbutyl acetamide side chain?

  • Variation of Alkyl Chain Length : Synthesize analogs with C2–C6 alkyl groups to assess hydrophobicity effects on membrane permeability (logP calculations via HPLC).
  • Steric Effects : Introduce branched or cyclic substituents (e.g., cyclopentyl) to evaluate steric hindrance at the acetamide nitrogen.
  • Bioisosteric Replacement : Replace the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions ( ) .

Q. What computational methods are effective for predicting metabolic stability of the 4-ethoxybenzyl moiety?

  • CYP450 Metabolism Prediction : Use in silico tools like Schrödinger’s ADMET Predictor or MetaSite to identify potential oxidation sites (e.g., O-deethylation of the ethoxy group).
  • MD Simulations : Perform molecular dynamics with human liver microsomes to assess binding to CYP3A4/2D6 isoforms () .
  • Isotope-Labeled Studies : Incorporate 14C^{14}\text{C} at the ethoxy carbon to track metabolite formation via LC-MS () .

Q. How can reaction conditions be optimized for multi-gram synthesis while minimizing diastereomer formation?

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to screen variables (temperature, solvent polarity, catalyst loading). highlights the use of statistical methods to reduce trial-and-error experimentation .
  • Chiral Chromatography : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers early in the synthetic route .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation?

  • Single-Crystal X-ray Diffraction : Grow crystals in mixed solvents (e.g., DCM/hexane) at controlled evaporation rates.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs, as shown in for ethyl pyrrolo-pyrrole derivatives .

Q. How should contradictory bioactivity data between enzymatic and cellular assays be interpreted?

  • Membrane Permeability : Measure cellular uptake via LC-MS to determine if poor permeability explains reduced cellular efficacy despite strong enzymatic inhibition.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets ( ) .
  • Protein Binding : Assess serum protein binding (e.g., using equilibrium dialysis) to evaluate free fraction availability .

Methodological Notes

  • Synthetic References : Adapt protocols from structurally related pyrimidine derivatives ().
  • Data Validation : Cross-validate spectral data with computational NMR predictors (e.g., ACD/Labs) to confirm assignments .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies (e.g., emphasize restrictions on human/animal testing) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.